2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine is an organic compound with significant research potential. It belongs to a class of heterocyclic compounds known for their diverse biological activities, particularly in medicinal chemistry. The molecular formula of this compound is , and it has a molecular weight of approximately 162.19 g/mol. This compound is characterized by its unique oxazepine structure, which contributes to its reactivity and interaction with biological systems.
2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine can be sourced from various chemical suppliers and is often utilized in academic and pharmaceutical research settings. In terms of classification, it falls under the category of benzoxazepines, which are known for their applications in drug discovery due to their ability to modulate neurotransmitter systems and other biological pathways.
The synthesis of 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-amino phenols with aldehydes or ketones can yield the desired oxazepine structure through a condensation reaction followed by cyclization.
The molecular structure of 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine consists of a fused bicyclic system featuring an oxazepine ring. The structure can be represented as follows:
2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine participates in various chemical reactions typical for heterocycles:
The mechanism of action for 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine primarily involves its interaction with neurotransmitter systems. It has been shown to inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine at synaptic clefts.
This mechanism suggests potential applications in treating conditions related to cholinergic dysfunctions, such as Alzheimer's disease or other cognitive impairments.
2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine has various applications in scientific research:
The 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine core represents a structurally distinct tricyclic system characterized by a seven-membered 1,4-oxazepine ring fused to a benzene moiety, with a critical amine group at the C4 position. This scaffold incorporates both oxygen and nitrogen heteroatoms within a constrained ring system, creating a semi-rigid molecular architecture. The central 1,4-oxazepine ring adopts a puckered conformation that positions the amine functionality perpendicular to the aromatic plane, enabling diverse binding interactions with biological targets [1] [4]. The amine nitrogen at C4 exhibits sp³ hybridization, conferring significant three-dimensionality compared to planar heterocyclic systems, while the benzo-fused rings provide aromatic stabilization and hydrophobic surface area [7].
This scaffold qualifies as a "privileged structure" due to its demonstrated ability to provide high-affinity ligands for multiple receptor types through strategic substitution. The tricyclic framework offers three primary modification sites: (1) the C4-amine position (R¹), which tolerates diverse acyl, sulfonyl, or alkyl groups; (2) the benzo-ring (positions 7-10, R²), amenable to halogenation or methoxylation; and (3) the oxazepine nitrogen (R³), which can be alkylated without disrupting ring planarity. These vectors enable precise optimization of pharmacodynamic and pharmacokinetic properties [4] .
Table 1: Comparative Analysis of Tricyclic Privileged Scaffolds
Scaffold | Heteroatoms | Key Functionalization Sites | Ring Conformation | Representative Bioactivity |
---|---|---|---|---|
2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-amine | O, N (tertiary amine) | C4-amine, Benzo-ring positions, Oxazepine N | Puckered boat | Kinase inhibition, Neuroprotection |
Dihydroacridine | N (tertiary amine) | C9, C1-C8 positions | Planar | AChE inhibition, DNA intercalation |
Tetrahydrobenzo[b]azepine | N (secondary amine) | N-H, C2-C3 positions | Twist-boat | GPCR modulation |
Pyrimido[5,4-b]benzoxazepine | O, N (pyrimidine) | C2,C4 pyrimidine, Benzo positions | Planar central ring | Antiviral activity |
The scaffold's physicochemical profile typically includes moderate lipophilicity (calculated logP 1.5-2.5), polar surface area (70-90 Ų), and molecular weight (230-380 g/mol), placing derivatives favorably within drug-like chemical space. The amine functionality significantly enhances aqueous solubility through salt formation while contributing to hydrogen-bonding capacity essential for target engagement [3] [4]. X-ray crystallographic analyses of protein-bound derivatives reveal that the oxazepine oxygen often participates in key hydrogen-bonding interactions with kinase hinge regions, while the amine moiety facilitates electrostatic interactions with aspartate residues in enzyme active sites [5].
The medicinal exploration of benzoxazepines commenced with first-generation compounds like the 1,5-benzoxazepine derivatives investigated as anxiolytics in the 1980s. These early compounds demonstrated the inherent bioactivity potential of the oxazepine core but suffered from metabolic instability and off-target effects. The strategic incorporation of the C4-amine functionality emerged in the early 2000s as a design element to enhance target specificity and physicochemical properties, marking the transition to second-generation derivatives [4] [7].
Key milestones in structural evolution include:
Table 2: Evolution of Key Benzoxazepine Derivatives in Drug Discovery
Generation | Time Period | Structural Features | Therapeutic Focus | Synthetic Advancements |
---|---|---|---|---|
First Generation | 1980-2000 | Simple aryl substituents, Unmodified oxazepine | Anxiolytics, Sedatives | Classic heterocyclic condensation |
Second Generation | 2000-2010 | C4-aminoalkyl chains, Benzo-ring halogenation | Kinase inhibitors | Reductive amination at C4 |
Modern Derivatives | 2010-Present | C4-acylamino/sulfonamido, Tricyclic extensions | Oncology, Neurodegeneration | Domino Knoevenagel-[1,5]-hydride shift-cyclization |
Contemporary synthetic strategies leverage innovative transformations such as the domino Knoevenagel-[1,5]-hydride shift-cyclization reaction, which enables atom-economical construction of complex polycyclic systems like 1,2,8,9-tetrahydro-7bH-quinolino[1,2-d][1,4]benzoxazepines from N-aryl-1,4-benzoxazepine precursors. This metal-free approach proceeds with complete regioselectivity and diastereoselectivity, representing a significant advancement over early linear syntheses [7]. Parallel developments in asymmetric synthesis have enabled the production of enantioenriched C4-amine derivatives, addressing the stereochemical requirements for selective target engagement.
The amine functionality at the C4 position of 2,3-dihydrobenzo[f][1,4]oxazepine serves as a critical pharmacophoric element that profoundly influences biological activity through three primary mechanisms: (1) direct participation in target binding via hydrogen bonding or ionic interactions, (2) modulation of electronic properties affecting aromatic system resonance, and (3) serving as a synthetic handle for strategic derivatization to optimize absorption and distribution properties [3] .
Strategic amine modifications significantly impact target selectivity profiles:
Table 3: Impact of Amine Functionalization on Biological Activity
Amine Type | Representative Derivative | Key Biological Activities | Target Engagement Mechanism | Structural Advantages |
---|---|---|---|---|
Primary Aliphatic Amine | 2-amino-1-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one | PI3Kα inhibition (IC₅₀ = 16 nM), Antiproliferative effects | Salt bridge formation with Asp964 in PI3Kα | Enhanced solubility, H-bond donor capacity |
Cyanocarbonyl Derivative | 3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile | Neuroprotective activity, K2P channel activation | Dipole interactions with Tyr332 | Electron-withdrawing properties, Metabolic stability |
Sulfonamide-Linked Carbamate | methyl (4-((7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)phenyl)carbamate | ROCK inhibition, IOP reduction | π-Stacking with Phe327 in ROCK II | Planar configuration, Dual H-bond acceptor |
Acridane-Conjugated Amine | 6,7-dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine | AChE inhibition (IC₅₀ = 6.98 μM), Neuroprotection | Cation-π interaction with Trp279 | Extended aromatic surface, Dual binding domains |
The amine group also profoundly influences the neuroprotective capabilities of benzoxazepine derivatives. Acetylcholinesterase (AChE) inhibitory activity, particularly relevant for Alzheimer's disease therapeutics, is significantly enhanced in derivatives where the C4-amine is incorporated within extended conjugated systems like acridane derivatives. Compound 6 demonstrated potent AChE inhibition (IC₅₀ = 6.98 μM) through dual binding site interactions: the protonated amine forms a cation-π interaction with Trp279 in the catalytic anionic site (CAS), while the benzoxazepine oxygen hydrogen-bonds with Tyr121 in the peripheral anionic site (PAS) [7]. This dual-site engagement strategy exemplifies how strategic amine functionalization creates multifunctional neuroprotective agents capable of simultaneously addressing cholinergic dysfunction and oxidative stress in neurodegenerative pathologies.
The electronic effects of amine substituents significantly modulate the benzo-ring electron density, as demonstrated by Hammett studies correlating σ values with PI3Kα inhibitory potency. Electron-donating groups (σ < 0) attached to the amine nitrogen increase benzo-ring electron density, enhancing π-cation interactions with Lys802 in PI3Kα, while electron-withdrawing groups (σ > 0) improve oxidative stability but reduce kinase affinity. This delicate balance necessitates careful optimization in lead development programs [2] [4].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1